molecular formula C20H16N2OS B2664438 (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one CAS No. 71742-54-6

(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one

Cat. No.: B2664438
CAS No.: 71742-54-6
M. Wt: 332.42
InChI Key: KNCBHTMGCKZVOI-MRCUWXFGSA-N
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Description

(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one is a sophisticated organic compound of significant interest in materials science, primarily recognized for its pronounced photochromic and electrochromic behaviors. This compound belongs to a class of molecules that can reversibly switch between two distinct isomeric forms upon exposure to specific stimuli, such as light or an electrical current. Its core research value lies in its potential application in the development of advanced molecular switches and smart materials . The mechanism of action involves a photoinduced and electrochemically triggered isomerization, a reversible structural change that alters the molecule's conjugation system, resulting in a visible color change. This property makes it a promising candidate for use in optical data storage devices , smart windows, and molecular electronics. Furthermore, the incorporation of the electron-donating dimethylamino group and the extended naphthothiophene-based π-system is engineered to fine-tune its spectroscopic properties and stability in different states, which is crucial for creating durable and efficient devices. Researchers are actively exploring its integration into polymeric matrices and thin films to fabricate functional surfaces that respond dynamically to environmental conditions, paving the way for next-generation optoelectronic technologies.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]iminobenzo[e][1]benzothiol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-22(2)15-10-8-14(9-11-15)21-20-19(23)18-16-6-4-3-5-13(16)7-12-17(18)24-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCBHTMGCKZVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C(=O)C3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)aniline with a naphthothiophene derivative under acidic or basic conditions. The reaction may require specific catalysts or solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production. Purification techniques, such as recrystallization or chromatography, are often employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthothiophene oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe or as a ligand for binding studies. Its interactions with biological macromolecules can provide insights into various biochemical processes.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties. The presence of the dimethylamino group and the imino linkage can influence the compound’s pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, influenced by its structural features, play a crucial role in its interactions with these targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues and Heterocyclic Core Modifications

Naphthofuran vs. Naphthothiophenone

  • Naphthofuran Derivatives: Compounds like 2-(naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole () and sulfonyl-substituted naphthofurans () are synthesized via cyclocondensation or sulfonation reactions.
  • Naphthothiophenone: The sulfur atom in the thiophen ring enhances aromaticity and electron delocalization, which may improve stability and alter binding affinities in biological systems. No direct synthesis data for the target compound are provided, but analogous imino-group formations likely involve Schiff base reactions or condensation with amines .

Substituent Effects

  • Dimethylamino Phenylimino Group: The target compound’s para-dimethylamino group is analogous to electron-donating substituents in naphthofuran-based HSV-1 inhibitors (e.g., compound #10 in ), which enhance solubility and interaction with viral glycoproteins.
  • Sulfonyl/Sulfinyl Groups: Derivatives like 2-(4-bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan () exhibit pharmacological activities attributed to sulfonyl/sulfinyl groups’ electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound .
Physicochemical Properties
  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to sulfonyl- or bromophenyl-substituted naphthofurans ().
  • Thermal Stability : Sulfur’s larger atomic size in the thiophen ring may increase melting points relative to furan analogs due to stronger intermolecular interactions .

Biological Activity

(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a naphtho[2,1-b]thiophen backbone with a dimethylamino group attached to a phenyl ring via an imine linkage. This structure is significant for its biological interactions, particularly in binding to biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Schiff base derivatives, including those similar to this compound. These compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μg/mL)Mechanism of Action
Compound AStaphylococcus aureus15.625Inhibition of protein synthesis
Compound BEscherichia coli62.5Disruption of cell wall synthesis
This compoundMRSATBDTBD

Note: Specific MIC values for this compound are yet to be determined in published studies.

The mechanism of action for compounds in this class often involves the inhibition of essential bacterial processes such as protein synthesis and DNA replication. The presence of the dimethylamino group enhances lipophilicity, aiding in membrane penetration and interaction with intracellular targets.

Anticancer Activity

Research has also indicated potential anticancer properties for related compounds. The ability to induce apoptosis in cancer cells has been noted, with mechanisms potentially involving the modulation of key signaling pathways.

Case Study: Anticancer Effects

In a study involving similar Schiff bases, notable inhibition of cancer cell proliferation was observed. Compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications to the naphtho[2,1-b]thiophen structure can enhance efficacy.

Toxicity and Safety Profile

While antimicrobial and anticancer activities are promising, understanding the toxicity profile is crucial. Preliminary assessments indicate that some derivatives exhibit low toxicity towards human cells while maintaining their bioactivity against pathogens.

Table 2: Toxicity Data

Compound NameCell Line TestedIC50 (μM)Observations
Compound AHepG2>100Low cytotoxicity
Compound BMCF-750Moderate cytotoxicity
This compoundTBDTBDTBD

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